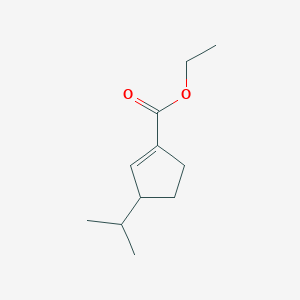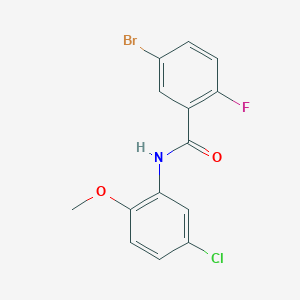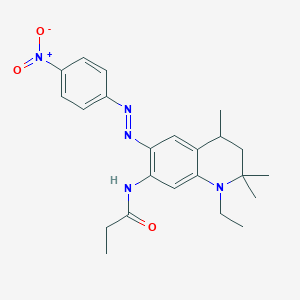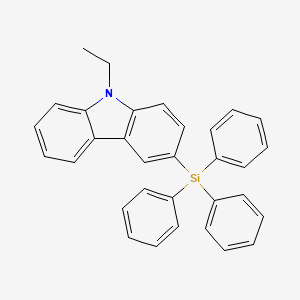
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide: is an organic compound that belongs to the class of amides It is characterized by the presence of bromine, chlorine, and methoxy substituents on its aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and 2-chloro-3-methoxybenzaldehyde.
Condensation Reaction: The primary step involves a condensation reaction between 3-bromophenylamine and 2-chloro-3-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:
Catalytic Hydrogenation: Utilizing metal catalysts such as palladium or platinum to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to enhance reaction efficiency and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The bromine and chlorine substituents on the aromatic rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amine derivatives.
Substitution Products: Methoxy-substituted or cyano-substituted derivatives.
Applications De Recherche Scientifique
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Bromophenyl)-3-(2-chlorophenyl)-2-propenamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(3-Bromophenyl)-3-(2-methoxyphenyl)-2-propenamide: Lacks the chlorine substituent, potentially altering its properties.
N-(3-Chlorophenyl)-3-(2-methoxyphenyl)-2-propenamide: Substitutes bromine with chlorine, which may influence its behavior in chemical reactions.
Uniqueness
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide is unique due to the presence of both bromine and chlorine substituents along with a methoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
853350-12-6 |
|---|---|
Formule moléculaire |
C16H13BrClNO2 |
Poids moléculaire |
366.63 g/mol |
Nom IUPAC |
(E)-N-(3-bromophenyl)-3-(2-chloro-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13BrClNO2/c1-21-14-7-2-4-11(16(14)18)8-9-15(20)19-13-6-3-5-12(17)10-13/h2-10H,1H3,(H,19,20)/b9-8+ |
Clé InChI |
TVMRVOIKHLZJFG-CMDGGOBGSA-N |
SMILES isomérique |
COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC(=CC=C2)Br |
SMILES canonique |
COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)





![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)






